4-(氯甲基)-2-(乙氨基)-1,3-噻唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This compound can be synthesized through various methods. One common approach involves the esterification of levulinic acid (LA) in the presence of ethanol . Additionally, the acid-catalyzed ethanolysis reaction can be carried out on a variety of biomass-derived substrates, including furfuryl alcohol (FAL) , chloromethyl furfural , monosaccharides , polysaccharides , and lignocellulosic biomass .

Molecular Structure Analysis

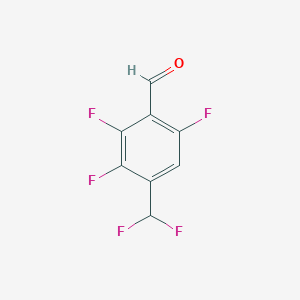

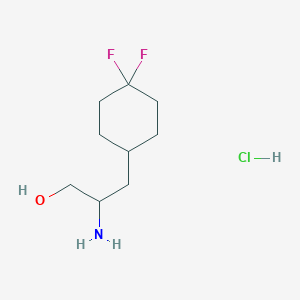

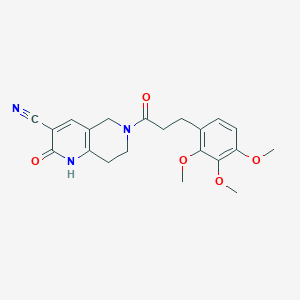

The molecular structure of Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate consists of a thiazole ring with an ethylamino group and a chloromethyl group attached. The presence of the carboxylate group indicates its acidic nature. Quantum chemical calculations and spectroscopic techniques provide insights into its geometry and vibrational properties .

Chemical Reactions Analysis

The compound can undergo various reactions, including esterification, nucleophilic substitution, and acid-catalyzed ethanolysis. For instance, during the ethanolysis of furfuryl alcohol , side products like diethyl ether (DEE) and ethoxymethylfuran (EMF) may influence the selectivity of the desired product, ethyl levulinate (EL) .

Physical and Chemical Properties Analysis

科学研究应用

化学合成和机理

该化合物已参与与化学合成和反应机理相关的研究。例如,Ledenyova 等人 (2018) 研究了类似化合物 4-(氯甲基)吡唑并[5,1-c][1,2,4]三嗪-3-羧酸乙酯与硫脲的反应,涉及 ANRORC 重排和 N-甲酰化 (Ledenyova 等,2018)。

化合物合成

唐丽娟 (2015) 通过硫酰胺与 2-氯乙酰乙酸环化,设计并合成了一种新型化合物,2-(苯肽-5-基)-4-甲基-1,3-噻唑-5-羧酸乙酯,表明其在合成有机化学中的潜力 (唐丽娟,2015)。

药理应用

尽管您要求排除与药物使用和剂量相关的信息,但值得注意的是,与 4-(氯甲基)-2-(乙氨基)-1,3-噻唑-5-羧酸乙酯 在结构上相似的化合物已被探索其药理应用。例如,El-bayouki 和 Basyouni (1988) 研究了具有软体动物杀灭特性的新型噻唑并[5,4-d]嘧啶 (El-bayouki 和 Basyouni,1988)。

一锅合成方法

Yavari 等人 (2009) 描述了一种官能化 1,3-噻唑-5-羧酸乙酯的一锅合成方法,证明了该化合物在简化的化学合成过程中的用途 (Yavari 等,2009)。

化学转化

Albreht 等人 (2009) 研究了结构相关的 4-[1-(二甲氨基)-3-乙氧基-3-氧代丙-1-烯-2-基]-2-[(二甲氨基)亚甲基氨基]噻唑-5-羧酸乙酯的转化,表明这些化合物可以进行多种化学转化 (Albreht 等,2009)。

作用机制

The exact mechanism of action for Ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate depends on its intended application. As a fuel additive or a potential biomass-derived platform molecule, EL plays a crucial role. Understanding the catalyst structure, acidity, and key intermediates involved in its production from biorenewable resources is essential .

属性

IUPAC Name |

ethyl 4-(chloromethyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-3-11-9-12-6(5-10)7(15-9)8(13)14-4-2/h3-5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOPNTDYWBMHTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C(S1)C(=O)OCC)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2374390.png)

![N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2374397.png)

![2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374400.png)

![2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2374403.png)

![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)